Prostaglandin D2 1,15-lactone
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Overview
Description
Prostaglandin D2 1,15-lactone is a derivative of prostaglandin D2, a member of the prostaglandin family of lipid compounds. Prostaglandins are known for their diverse biological activities, including roles in inflammation, smooth muscle function, and platelet aggregation. This compound is particularly interesting due to its unique lactone structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin D2 1,15-lactone typically involves the formation of the lactone ring through intramolecular esterification. One common method is the Corey lactone synthesis, which uses δ-lactone and γ-lactone intermediates with multiple stereocenters on the cyclopentane fragment to link the prostaglandin side chains . The reaction conditions often include the use of strong acids or bases to catalyze the esterification process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods to those used in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Prostaglandin D2 1,15-lactone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to less oxidized forms, typically using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions, where functional groups on the lactone ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Prostaglandin D2 1,15-lactone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lactone chemistry and stereochemistry.
Biology: Investigated for its role in biological processes such as inflammation and immune response.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anti-allergic effects.
Industry: Utilized in the synthesis of prostaglandin analogs and derivatives for pharmaceutical development.
Mechanism of Action
Prostaglandin D2 1,15-lactone exerts its effects through interactions with specific prostaglandin receptors, such as the prostaglandin D2 receptor 1 and prostaglandin D2 receptor 2. These receptors are involved in various signaling pathways that regulate inflammation, smooth muscle contraction, and platelet aggregation . The lactone structure may influence the binding affinity and selectivity of the compound for these receptors, thereby modulating its biological activity.
Comparison with Similar Compounds
- Prostaglandin D2 1,9-lactone
- Prostaglandin E2 1,15-lactone
- Prostaglandin F2α 1,15-lactone
Comparison: Prostaglandin D2 1,15-lactone is unique due to its specific lactone ring structure, which imparts distinct chemical and biological properties compared to other prostaglandin lactones. For example, prostaglandin D2 1,9-lactone and prostaglandin E2 1,15-lactone have different ring sizes and positions, leading to variations in their biological activities and receptor interactions .
Properties
CAS No. |
62410-98-4 |
---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,2E,4S,10Z,13R,14S)-14-hydroxy-4-pentyl-5-oxabicyclo[11.3.0]hexadeca-2,10-diene-6,16-dione |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-15-12-13-17-16(18(21)14-19(17)22)10-7-4-5-8-11-20(23)24-15/h4,7,12-13,15-18,21H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16+,17+,18-/m0/s1 |
InChI Key |
HZYSFMCHNGCKLZ-OUTUXVNYSA-N |
Isomeric SMILES |
CCCCC[C@H]1/C=C/[C@@H]2[C@@H](C/C=C\CCCC(=O)O1)[C@H](CC2=O)O |
Canonical SMILES |
CCCCCC1C=CC2C(CC=CCCCC(=O)O1)C(CC2=O)O |
Origin of Product |
United States |
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